(2S)-2-ethylaziridine
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Overview
Description
(2S)-2-Ethylaziridine is a chiral aziridine compound characterized by a three-membered ring structure containing one nitrogen atom and an ethyl group attached to the second carbon atom. Aziridines are known for their strained ring systems, which make them highly reactive intermediates in organic synthesis. The (2S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-ethylaziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with an epoxide in the presence of a base, which facilitates the ring closure to form the aziridine. Another approach involves the use of aziridination reactions, where an alkene is treated with a nitrene source to form the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Ethylaziridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form azirine or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the aziridine ring, leading to the formation of substituted aziridines or ring-opened products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azirine derivatives, while reduction typically produces primary or secondary amines.
Scientific Research Applications
(2S)-2-Ethylaziridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Aziridines are studied for their potential as enzyme inhibitors and probes for biological systems.
Medicine: Research into aziridine derivatives explores their potential as anticancer agents and antibiotics.
Industry: Aziridines are used in the production of polymers, coatings, and adhesives due to their reactive nature.
Mechanism of Action
The mechanism of action of (2S)-2-ethylaziridine involves its high reactivity due to the strained three-membered ring. This strain makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants interacting with the aziridine.
Comparison with Similar Compounds
(2S,3R)-3-Alkylaziridines: These compounds have similar ring structures but differ in the substituents attached to the ring.
Aziridines with different stereochemistry: Compounds like (2R)-2-ethylaziridine have the same molecular formula but different spatial arrangements of atoms.
Uniqueness: (2S)-2-Ethylaziridine is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereochemistry can lead to different reaction pathways and products compared to its stereoisomers.
Properties
CAS No. |
45348-51-4 |
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Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
(2S)-2-ethylaziridine |
InChI |
InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
CSWPOLMVXVBCSV-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H]1CN1 |
Canonical SMILES |
CCC1CN1 |
Purity |
95 |
Origin of Product |
United States |
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